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Cat. No.: B1672675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Finrozole, also known as MPV-2213ad, is a potent, non-steroidal, and competitive third-

generation aromatase inhibitor.[1][2] Aromatase (CYP19A1) is a critical enzyme in the

biosynthesis of estrogens, catalyzing the conversion of androgens into estrogens.[2] By

selectively inhibiting this enzyme, Finrozole effectively reduces circulating estrogen levels,

making it a compound of significant interest for the treatment of estrogen-dependent

conditions, such as certain types of breast cancer, and for veterinary applications.[3] This

document provides an in-depth technical overview of Finrozole's chemical properties, a

detailed look at its plausible synthesis, its mechanism of action, and relevant experimental

protocols.

Chemical Structure and Properties
Finrozole is a chiral molecule with a specific stereochemistry that is crucial for its biological

activity. Its structure features a substituted propyl backbone linking a 4-fluorophenyl group, a

benzonitrile moiety, and a 1,2,4-triazole ring. The triazole nitrogen atom plays a key role in its

inhibitory action by coordinating with the heme iron atom of the cytochrome P450 unit of

aromatase.

Table 1: Chemical Identifiers and Physicochemical Properties of Finrozole
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Identifier/Property Value Reference(s)

IUPAC Name

4-[(1R,2S)-3-(4-

fluorophenyl)-2-hydroxy-1-

(1,2,4-triazol-1-

yl)propyl]benzonitrile

[3]

CAS Number 160146-17-8 [3]

Molecular Formula C₁₈H₁₅FN₄O

Molecular Weight 322.34 g/mol

Synonyms MPV-2213ad, MPV 2213ad [1]

Appearance White solid

Solubility Soluble in DMSO

Synthesis of Finrozole
While a specific, step-by-step published synthesis for Finrozole is not readily available in peer-

reviewed literature, a plausible and efficient synthetic route can be proposed based on

established chemical methodologies for structurally analogous third-generation aromatase

inhibitors like Letrozole and Vorozole. The core strategy involves the stereoselective

construction of the 1,2,3-substituted propyl backbone.

A likely synthetic pathway initiates with the creation of a chiral epoxide, which serves as a key

intermediate to set the required stereochemistry. This can be followed by a nucleophilic

opening of the epoxide with the 1,2,4-triazole anion and subsequent functional group

manipulations to yield the final product.

Proposed Synthetic Workflow:
Epoxidation: The synthesis likely begins with an asymmetric epoxidation of a chalcone

derivative, formed from 4-cyanobenzaldehyde and 4'-fluoroacetophenone, to introduce the

necessary chirality at the two adjacent stereocenters.

Epoxide Ring-Opening: The resulting chiral epoxide is then subjected to a nucleophilic attack

by the sodium salt of 1,2,4-triazole. This reaction opens the epoxide ring, introducing the
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triazole moiety at the C1 position. This is a common strategy for installing the triazole group

in this class of inhibitors.

Hydroxyl Protection (Optional): The secondary alcohol may be protected using a suitable

protecting group (e.g., silyl ether) to prevent unwanted side reactions in subsequent steps.

Reduction & Deprotection: The final step would involve the reduction of the ketone and, if

necessary, the removal of any protecting groups to yield Finrozole.

Starting Materials

4-cyanobenzaldehyde

Chalcone Formation

4'-fluoroacetophenone

Asymmetric Epoxidation Chiral Epoxide

Ring Opening

1,2,4-Triazole Sodium Salt

Intermediate Reduction &
Deprotection Finrozole

Click to download full resolution via product page

Caption: Proposed synthetic workflow for Finrozole.

Mechanism of Action: Aromatase Inhibition
Finrozole exerts its therapeutic effect by potently and selectively inhibiting the aromatase

enzyme. Aromatase is a member of the cytochrome P450 superfamily and is responsible for

the final and rate-limiting step of estrogen biosynthesis: the aromatization of the A-ring of

androgenic substrates.

The mechanism involves:

Competitive Binding: Finrozole competes with the natural substrates of aromatase, namely

androstenedione and testosterone.
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Heme Interaction: The nitrogen atom at the 4-position of Finrozole's triazole ring binds

reversibly to the ferric iron atom of the heme group within the active site of the aromatase

enzyme.

Estrogen Suppression: This binding blocks the active site, preventing the conversion of

androgens into estrogens (estrone and estradiol). The resulting decrease in systemic

estrogen levels is the basis of its clinical utility in hormone-sensitive diseases.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1672675?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Estrogen Biosynthesis Pathway

Drug Action

Physiological Effect

Androgens
(Androstenedione, Testosterone)

Aromatase Enzyme
(CYP19A1)

Estrogens
(Estrone, Estradiol)

Proliferation of
Estrogen-Dependent Cells

Stimulates

Finrozole

Inhibits

Click to download full resolution via product page

Caption: Finrozole's mechanism of aromatase inhibition.
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Experimental Protocols
Pharmacokinetic Analysis in Human Subjects
A study was conducted to determine the pharmacokinetic profile of Finrozole in healthy male

volunteers.[2] The protocol provides a framework for evaluating the absorption, distribution,

metabolism, and excretion of the compound.

Study Design: An open, partly randomized cross-over study design was employed with

single oral doses (e.g., 3, 9, or 30 mg).[2] Formulations included both tablets and an oral

solution (dissolved in 5% hydroxypropyl-β-cyclodextrin in water).[2]

Sample Collection: Blood samples were collected at predefined time points (e.g., 0, 0.5, 1,

1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, 20, 24, 32 hours, and up to 5 days post-administration).

[2] Serum was separated by centrifugation and stored at -70°C until analysis.[2]

Bioanalytical Method: Serum concentrations of Finrozole were quantified using a validated

High-Performance Liquid Chromatography combined with tandem Mass Spectrometry (LC-

MS/MS) method.[2]

Pharmacokinetic Calculations: Key parameters were calculated using non-compartmental

analysis, including:

Cmax: Maximum observed serum concentration.

tmax: Time to reach Cmax.

t½: Elimination half-life.

AUC(0,∞): Area under the serum concentration-time curve extrapolated to infinity.

Table 2: Mean Pharmacokinetic Parameters of Finrozole in Healthy Men
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Dose &
Formulation

tmax (h) Cmax (ng/mL) t½ (h)
AUC(0,∞)
(ng·h/mL)

3 mg Solution 0.7 10.9 3.2 47.9

3 mg Tablet 2.5 7.9 8.4 41.5

9 mg Solution 0.6 28.5 2.9 114.7

9 mg Tablet 3.1 18.0 7.9 88.5

30 mg Tablet 2.6 50.8 8.1 382.7

Data adapted

from Ahokoski O,

et al. Br J Clin

Pharmacol.

2001.[2]

In Vitro Aromatase Inhibition Assay (General Protocol)
To determine the inhibitory potency (e.g., IC₅₀ value) of Finrozole, a cell-free enzymatic assay

using human placental microsomes or recombinant human aromatase is typically performed.

Materials:

Human placental microsomes or recombinant human aromatase (as the enzyme source).

NADPH (as a cofactor).

[1β-³H]-Androstenedione (as the substrate).

Finrozole or other test inhibitors at various concentrations.

Phosphate buffer.

Chloroform and Dextran-coated charcoal.

Procedure:
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Incubation: A reaction mixture is prepared in a phosphate buffer containing the aromatase

enzyme source, NADPH, and varying concentrations of Finrozole.

Reaction Initiation: The enzymatic reaction is initiated by the addition of the radiolabeled

substrate, [1β-³H]-Androstenedione. The mixture is incubated at 37°C for a specified time

(e.g., 15-30 minutes).

Reaction Termination: The reaction is stopped by the addition of an organic solvent like

chloroform.

Product Measurement: During the aromatization of [1β-³H]-Androstenedione, the tritium at

the 1β position is released and forms tritiated water (³H₂O). The unreacted substrate is

removed by extraction with chloroform and treatment with dextran-coated charcoal.

Quantification: The amount of ³H₂O formed is quantified by liquid scintillation counting,

which is directly proportional to the aromatase activity.

Data Analysis: The percentage of inhibition at each Finrozole concentration is calculated

relative to a vehicle control. The IC₅₀ value (the concentration of inhibitor required to reduce

enzyme activity by 50%) is then determined by non-linear regression analysis of the

concentration-response curve.

Conclusion
Finrozole is a well-characterized non-steroidal aromatase inhibitor with a chemical structure

optimized for potent and selective binding to the aromatase enzyme. Its mechanism of action,

centered on the profound suppression of estrogen biosynthesis, establishes its therapeutic

potential. While specific synthesis details remain proprietary, logical synthetic routes can be

devised based on established organic chemistry principles. The pharmacokinetic and in vitro

assay protocols described herein provide a robust framework for the continued investigation

and development of Finrozole and related compounds in the field of endocrine therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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